molecular formula C17H23N3O4 B2755745 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate CAS No. 526190-25-0

4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate

Cat. No.: B2755745
CAS No.: 526190-25-0
M. Wt: 333.388
InChI Key: BNPSEBQRNZWVKO-UHFFFAOYSA-N
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Description

4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features both morpholine and piperidine moieties, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine moiety: This step often involves nucleophilic substitution reactions where a morpholine derivative reacts with an activated aromatic compound.

    Coupling of the two moieties: The final step involves coupling the morpholine and piperidine derivatives through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated compounds, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of certain receptors, altering their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds containing the morpholine ring, known for their diverse biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring, often used in medicinal chemistry.

Uniqueness

4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate is unique due to its combination of morpholine and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-(morpholine-4-carbonylamino)phenyl] piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-16(19-10-12-23-13-11-19)18-14-4-6-15(7-5-14)24-17(22)20-8-2-1-3-9-20/h4-7H,1-3,8-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPSEBQRNZWVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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